Application: Climate change and the unsustainability of fossil fuels are calling for cleaner energies such as methanol as a fuel.
Methods: Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products.
Methyl (E)-m-nitrocinnamate is an organic compound classified as an ester, with the molecular formula and a molecular weight of 207.18 g/mol. The compound features a cinnamate moiety, characterized by a double bond and a nitro group (NO₂) attached to the aromatic ring. The "(E)" designation indicates that the nitro group and the methoxy group (OCH₃) are positioned on opposite sides of the double bond, which is significant for its reactivity and biological activity.
This compound is synthesized through the esterification of m-nitrocinnamic acid with methanol, making it a valuable precursor for more complex organic molecules. Its structure allows for potential applications in material science, particularly in organic electronics and optoelectronic materials due to its ability to participate in conjugation, which affects electrical and optical properties .
Several methods have been developed for synthesizing Methyl (E)-m-nitrocinnamate:
Methyl (E)-m-nitrocinnamate has several potential applications:
Interaction studies involving Methyl (E)-m-nitrocinnamate focus on its reactivity with biological molecules and other chemical species. Research has indicated that it may interact with amines, leading to insights into its potential as a building block for bioactive compounds. Further studies are needed to explore its binding affinities and mechanisms of action within biological systems .
Methyl (E)-m-nitrocinnamate shares structural similarities with several other compounds, particularly those containing nitro groups or cinnamate moieties. Here are some comparable compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
Methyl p-nitrocinnamate | Nitro compound | Exhibits similar reactivity but different orientation of nitro group |
Ethyl (E)-m-nitrocinnamate | Ester | Similar structure but different alkyl chain length |
Methyl 3-nitrobenzoate | Nitro aromatic ester | Shares the nitro group but lacks the double bond characteristic of cinnamates |
Methyl α-nitrocinnamate | Nitro compound | Similar reactivity patterns but different substitution patterns on the aromatic ring |
Methyl (E)-m-nitrocinnamate is unique due to its specific geometric configuration around the double bond and its particular combination of functional groups, which may influence its reactivity and biological interactions differently than the aforementioned compounds.